
3-(Methoxymethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)oxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a methoxymethyl group attached to the second carbon of the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 3-(methoxymethyl)propanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the oxolane ring.
Another method involves the reaction of 3-(methoxymethyl)propanol with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like pyridine. This reaction leads to the formation of the oxolane ring through an intramolecular cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form, such as tetrahydrofuran derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted oxolane derivatives.
科学的研究の応用
3-(Methoxymethyl)oxolan-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Methoxymethyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, making it a versatile compound in various chemical reactions.
類似化合物との比較
Similar Compounds
γ-Butyrolactone:
Oxolan-3-one: Another oxolane derivative with a different substitution pattern.
Uniqueness
3-(Methoxymethyl)oxolan-2-one is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and makes it a valuable intermediate in organic synthesis. The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar oxolane derivatives.
特性
CAS番号 |
61541-26-2 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
3-(methoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-8-4-5-2-3-9-6(5)7/h5H,2-4H2,1H3 |
InChIキー |
KLNXXRMWADTJDD-UHFFFAOYSA-N |
正規SMILES |
COCC1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
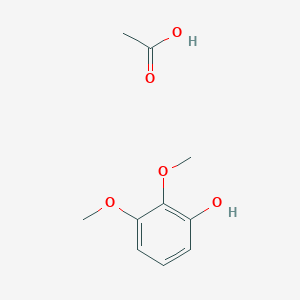
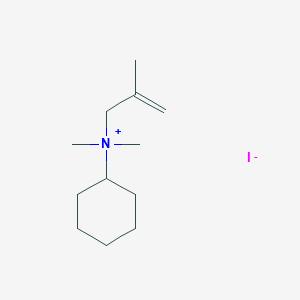

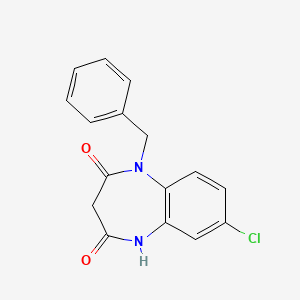

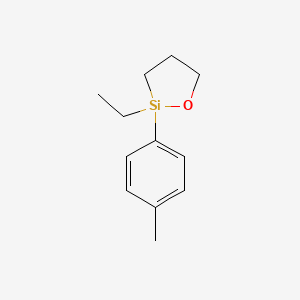

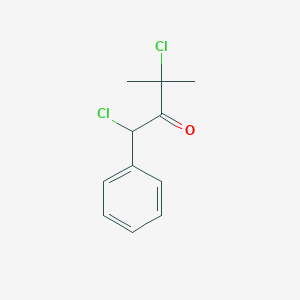

![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
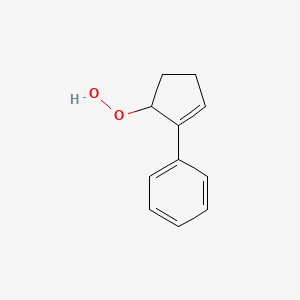
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
